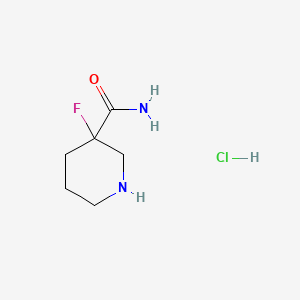
(4-Ethoxy-4-oxobutan-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Ethoxy-4-oxobutan-2-yl)boronic acid is an organoboron compound that has garnered interest due to its versatile applications in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid functional group, which is known for its reactivity and ability to form stable complexes with various organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxy-4-oxobutan-2-yl)boronic acid typically involves the reaction of an appropriate boronic ester with an ethoxy-substituted butanone. One common method involves the hydroboration of terminal alkynes followed by oxidation to yield the desired boronic acid . The reaction conditions often require the use of palladium catalysts and mild temperatures to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of environmentally benign solvents and reagents is also emphasized to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Ethoxy-4-oxobutan-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. Reaction conditions typically involve mild temperatures and neutral to slightly basic pH to maintain the stability of the boronic acid group .
Major Products Formed
Major products formed from these reactions include boronic esters, borates, and various substituted organic molecules, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(4-Ethoxy-4-oxobutan-2-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (4-Ethoxy-4-oxobutan-2-yl)boronic acid involves its ability to form stable complexes with various organic molecules. The boronic acid group can interact with hydroxyl and amine groups, forming reversible covalent bonds. This property is exploited in Suzuki–Miyaura coupling reactions, where the boronic acid group undergoes transmetalation with palladium catalysts to form carbon-carbon bonds . The molecular targets and pathways involved include the formation of palladium-boron complexes and subsequent transmetalation and reductive elimination steps .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylboronic acid
- Vinylboronic acid
- Allylboronic acid
- Catecholborane
Uniqueness
(4-Ethoxy-4-oxobutan-2-yl)boronic acid is unique due to its ethoxy-substituted butanone structure, which imparts distinct reactivity and stability compared to other boronic acids. This compound’s ability to form stable complexes with a wide range of organic molecules makes it particularly valuable in synthetic chemistry and material science .
Propriétés
Formule moléculaire |
C6H13BO4 |
|---|---|
Poids moléculaire |
159.98 g/mol |
Nom IUPAC |
(4-ethoxy-4-oxobutan-2-yl)boronic acid |
InChI |
InChI=1S/C6H13BO4/c1-3-11-6(8)4-5(2)7(9)10/h5,9-10H,3-4H2,1-2H3 |
Clé InChI |
OAZLEQRWRGHJMD-UHFFFAOYSA-N |
SMILES canonique |
B(C(C)CC(=O)OCC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9H-fluoren-9-ylmethyl N-[(2S)-4-hydroxybutan-2-yl]carbamate](/img/structure/B13459250.png)
![6-Aminothieno[3,2-b]pyridin-7-ol](/img/structure/B13459257.png)



![Methyl imidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B13459276.png)



![Thieno[3,2-b]pyridine-6,7-diamine](/img/structure/B13459313.png)



